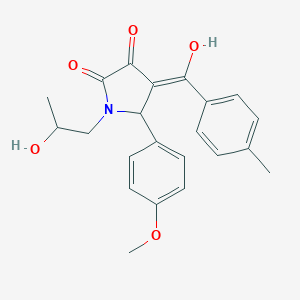![molecular formula C27H36N2O3S B282251 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282251.png)
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in various biological studies.
作用機序
The mechanism of action of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its effects on various biochemical and physiological processes. The compound has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Furthermore, the compound has been evaluated for its effects on cognitive function and has shown potential in treating neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential therapeutic applications and its ability to inhibit various cellular pathways. However, the limitations of using this compound include its complex synthesis process and limited availability.
将来の方向性
There are several future directions for research on 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the compound's effects on other cellular pathways and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis process to increase the yield and availability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.
In conclusion, 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a promising chemical compound with potential therapeutic applications in various biological studies. Its mechanism of action involves the inhibition of various cellular pathways, and it has shown potential in treating inflammatory, cancerous, and neurodegenerative diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The initial step involves the synthesis of 3-(dibutylamino)propylamine, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is further reacted with 2-thiophenecarboxaldehyde to obtain the final product.
科学的研究の応用
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential therapeutic applications in various biological studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been evaluated for its neuroprotective effects and has shown promising results in treating neurodegenerative diseases.
特性
分子式 |
C27H36N2O3S |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H36N2O3S/c1-4-6-15-28(16-7-5-2)17-9-18-29-24(22-10-8-19-33-22)23(26(31)27(29)32)25(30)21-13-11-20(3)12-14-21/h8,10-14,19,24,30H,4-7,9,15-18H2,1-3H3/b25-23+ |
InChIキー |
XCFWQGQFPYFWIY-WJTDDFOZSA-N |
異性体SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CS3 |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3 |
正規SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)

![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)